1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol
Description
Historical Development of Tetrazole Research
The exploration of tetrazole chemistry began in 1885 with the pioneering work of Swedish chemist J. A. Bladin, who first synthesized a tetrazole derivative through the reaction of dicyanophenylhydrazine with nitrous acid. This discovery laid the foundation for understanding the unique aromatic heterocyclic structure comprising one carbon and four nitrogen atoms. Over the next century, advancements in synthetic methodologies expanded the scope of tetrazole derivatives. Notably, the Hantzsch-Vagt [2 + 3] cycloaddition reaction between azides and nitriles, reported in 1901, became a cornerstone for tetrazole synthesis. The late 20th century witnessed breakthroughs in multicomponent reactions (MCRs), enabling efficient construction of complex tetrazole scaffolds with diverse substitution patterns.
Significance in Heterocyclic Chemistry
Tetrazoles occupy a privileged position in heterocyclic chemistry due to their aromatic stability, metabolic resistance, and bioisosteric equivalence to carboxylic acids. The 6π-electron system in 5-substituted tetrazoles facilitates tautomeric equilibria between 1H- and 2H-forms, influencing their chemical reactivity and biological activity. These properties make tetrazoles indispensable in pharmaceutical design, with over 20 FDA-approved drugs containing tetrazole moieties as of 2024. Their ability to participate in photoinduced bioconjugation reactions, particularly in DNA-encoded chemical library (DEL) synthesis, has further cemented their role in modern medicinal chemistry.
Academic Research Trends in Tetrazole Derivatives
Recent academic efforts have focused on three primary areas:
- Photoaffinity Labeling : Tetrazole-based probes enable covalent cross-linking of biomolecules under UV irradiation, facilitating protein-ligand interaction studies.
- Multicomponent Reaction Optimization : Advances in Ugi-type reactions using tritylamine substitutes have improved yields of 1,5-disubstituted tetrazoles.
- DNA-Templated Synthesis : The stable 1,2,4-triazole linkages formed via tetrazole photoreactivity are revolutionizing combinatorial chemistry approaches.
A comparative analysis of tetrazole derivative applications is presented in Table 1.
Table 1: Applications of Tetrazole Derivatives in Contemporary Research
Nomenclature and Classification Systems
Tetrazoles are systematically classified based on substitution patterns:
- Monosubstituted : Single substituent at N1 or N2 position (e.g., 1-methyltetrazole)
- Disubstituted : Two substituents across nitrogen atoms (e.g., 1,5-diphenyltetrazole)
- Trisubstituted : Three substituents with defined positional isomerism
The IUPAC nomenclature prioritizes the lowest possible numbering for substituents. For the compound 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol, the numbering begins at the sulfur-bearing carbon (position 5), with the aryl group at position 1.
Position of this compound in Current Research
This structurally complex derivative exemplifies modern trends in tetrazole functionalization. Key features include:
- Aryl Substitution Pattern : The 2,4-dichloro-5-isopropoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability compared to simpler aryl tetrazoles.
- Thiol Functionality : The C5-thiol moiety enables disulfide bond formation, a valuable feature for protease inhibitor design and metal chelation.
- Synthetic Versatility : The compound serves as a precursor for further modifications through thiol-ene click chemistry or oxidative coupling.
Current investigations focus on its potential as:
- A zinc-binding pharmacophore in matrix metalloproteinase inhibitors
- A radiopharmaceutical chelating agent for ^99m^Tc labeling
- A building block for metal-organic frameworks (MOFs) with catalytic properties
Properties
IUPAC Name |
1-(2,4-dichloro-5-propan-2-yloxyphenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4OS/c1-5(2)17-9-4-8(6(11)3-7(9)12)16-10(18)13-14-15-16/h3-5H,1-2H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLNYMRAQDNGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=S)N=NN2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol typically involves multiple steps. One common method starts with the reaction of 2,4-dichloro-5-isopropoxyaniline with hydrochloric acid, followed by the addition of sodium nitrite solution. This intermediate is then reacted with sodium hydroxide to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential pharmacological activities:
- Antimicrobial Activity : Research indicates that derivatives of tetraazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain tetraazole derivatives can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
- Antifungal Properties : Similar to its antibacterial effects, tetraazole derivatives have demonstrated antifungal activity against phytopathogenic fungi. This suggests potential applications in agricultural settings for crop protection against fungal diseases .
- Analgesic and Antioxidant Effects : Some studies have reported that tetraazole compounds possess analgesic properties and can act as antioxidants, providing therapeutic benefits in pain management and oxidative stress conditions .
Agricultural Applications
The compound's effectiveness in combating plant pathogens opens avenues for agricultural use:
- Fungicides : The antifungal properties of this compound can be harnessed to develop new fungicides aimed at protecting crops from fungal infections. This is particularly relevant as resistance to existing fungicides becomes more common.
Material Science Applications
In addition to biological applications, the compound can be explored within material science:
- Polymer Chemistry : The unique chemical structure allows for potential applications in the synthesis of novel polymers with specific properties. The incorporation of tetraazole units into polymer chains may enhance thermal stability and chemical resistance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol involves its interaction with specific molecular targets. The compound’s tetraazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1-aryl-5-thioltetrazoles. Key structural analogues and their distinguishing features are summarized below:
Biological Activity
1-(2,4-Dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol is a synthetic organic compound belonging to the class of tetrazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article compiles diverse research findings and case studies to elucidate its biological activity.
- Molecular Formula : C16H12Cl4N4O
- Molecular Weight : 418.105 g/mol
- CAS Number : 338961-44-7
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 553.1 ± 60.0 °C at 760 mmHg
- LogP : 7.06
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance:
- A study evaluated the antimicrobial efficacy of several tetrazole compounds against various bacterial strains and fungi. The results showed that certain derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
Anticancer Properties
Emerging evidence suggests that this compound may have anticancer potential:
- A recent study reported that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The mechanism appears to involve the disruption of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol .
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activities of various tetrazole derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings support its potential application in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a dose-dependent reduction in nitric oxide (NO) production and inflammatory cytokine release. The compound's ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways was also noted as a critical mechanism underlying its anti-inflammatory effects.
Data Table: Biological Activities Summary
Q & A
Q. What are the standard synthetic routes for preparing 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol?
Answer: The compound is typically synthesized via heterocyclic condensation reactions. A common method involves reacting substituted phenyl derivatives with tetrazole precursors under alkaline conditions. For example, describes a similar tetrazole synthesis using DMSO/KOH as a base, followed by purification via column chromatography (ethyl acetate–hexane system, 1:9) to isolate regioisomeric products . Structural analogs like oxadiazolones (e.g., Oxadiazone in ) highlight the use of dichloro-isopropoxyphenyl groups, suggesting nucleophilic substitution or cyclization steps for introducing the thiol moiety .
Q. Which spectroscopic and analytical methods are employed to characterize this compound?
Answer: Key characterization techniques include:
- Infrared (IR) spectroscopy to confirm the presence of thiol (-SH) and tetrazole ring vibrations.
- ¹H/¹³C NMR to resolve aromatic protons, isopropoxy groups, and tetrazole-thiol tautomerism.
- Elemental analysis to verify purity and stoichiometry.
emphasizes IR and NMR for validating analogous thiol-containing heterocycles, while uses NMR to distinguish regioisomers .
Q. How do reaction solvents and conditions influence synthesis yield?
Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing intermediates, as seen in (74% yield at 40°C in DMSO) . Elevated temperatures (40–60°C) improve cyclization efficiency, but prolonged heating may degrade thiol groups. Aqueous workup with chloroform extraction ( ) minimizes byproduct contamination .
Q. What role does the thiol group play in the compound’s stability and reactivity?
Answer: The thiol group enhances nucleophilic reactivity, enabling disulfide bond formation or metal coordination. However, it also increases susceptibility to oxidation, necessitating inert atmospheres during synthesis. notes that thiols in similar heterocycles require reducing agents (e.g., Na₂SO₄) to prevent oxidation during purification .
Q. What intermediates are critical in the synthesis of this compound?
Answer: Key intermediates include:
- 2,4-Dichloro-5-isopropoxyaniline for introducing the substituted phenyl group.
- Tetrazole-5-thiol precursors , synthesized via cycloaddition or thiourea cyclization.
’s synthesis of tetrazole regioisomers via trichloroethylene addition to 5-phenyltetrazole illustrates intermediate isolation strategies .
Advanced Research Questions
Q. How can regioselectivity challenges in tetrazole-thiol cycloaddition reactions be addressed?
Answer: Regioselectivity in 1,3-dipolar cycloadditions is controlled by catalysts and substituent electronics. and demonstrate that Cu(I) catalysis selectively generates 1,4-disubstituted triazoles, avoiding thermal reaction ambiguities . For tetrazoles, steric effects from the isopropoxy group ( ) may favor specific regioisomers, which can be resolved via chromatography ( ) .
Q. What mechanistic insights explain the efficiency of Cu(I)-catalyzed cycloadditions for related heterocycles?
Answer: Cu(I) lowers the activation barrier by coordinating to alkyne termini, polarizing the triple bond for azide attack. highlights the near-quantitative yields and orthogonality of Cu(I)-catalyzed reactions, even in aqueous media . Kinetic studies ( ) show that Cu(I) accelerates triazole formation by stabilizing the transition state, critical for synthesizing complex analogs .
Q. What strategies optimize heterogeneous catalytic systems for microwave-assisted synthesis?
Answer: describes microwave-assisted azide-alkyne cycloadditions using heterogeneous Cu catalysts, which improve energy efficiency and reduce metal leaching. Key parameters include:
Q. How can discrepancies in reaction yields under varying conditions be analyzed?
Answer: Contradictory yields (e.g., 74% in vs. lower yields in other methods) arise from solvent polarity, catalyst loading, or workup protocols. Systematic DOE (Design of Experiments) can isolate variables like temperature (40°C vs. room temperature in ) or base strength (KOH vs. NaOH) .
Q. How do computational models predict electronic effects of substituents on reactivity?
Answer: DFT calculations can map electron density distributions, revealing how electron-withdrawing groups (e.g., Cl in ) stabilize transition states. ’s crystallographic data on triazole-thiones provides structural parameters for modeling tautomerism and substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
